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Compound of Interest

Compound Name: Tiglaldehyde

Cat. No.: B044138 Get Quote

This technical guide provides a comprehensive overview of the physical, chemical, and spectral

properties of Tiglaldehyde, also known as (E)-2-methyl-2-butenal. It is intended for

researchers, scientists, and professionals in drug development who require detailed

information on this compound. This guide includes tabulated data for easy reference, detailed

experimental protocols, and visualizations of key processes.

Physical and Chemical Properties
Tiglaldehyde is an α,β-unsaturated aldehyde that exists as a colorless to pale yellow liquid

with a characteristic pungent, green, and fruity odor.[1][2][3] It is a versatile building block in

organic synthesis, particularly in the fragrance and flavor industries.[2][4]

General and Physical Properties
A summary of the key physical properties of Tiglaldehyde is presented in Table 1.
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Property Value Reference(s)

Molecular Formula C₅H₈O [1][5][6]

Molecular Weight 84.12 g/mol [4][5][6]

Appearance Colorless to pale yellow liquid [2][4]

Odor Pungent, green, fruity [1][3]

Boiling Point 116-119 °C at 752-760 mmHg [4][7]

63-65 °C at 119 mmHg [1]

Melting Point -78 °C [4]

Density 0.871 g/mL at 25 °C [4][7]

Refractive Index (n²⁰/D) 1.4480 [1][7]

Flash Point 18.33 °C (65 °F) [1][7]

Solubility

Soluble in alcohol and organic

solvents. Limited solubility in

water (13.42 g/L at 25 °C).

[1][2][8]

Vapor Pressure
17.107 mmHg at 25 °C

(estimated)
[1]

Chemical Reactivity and Stability
Tiglaldehyde exhibits reactivity typical of α,β-unsaturated aldehydes. The conjugated system

allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (Michael) addition.[9] It is

known to undergo various reactions such as:

Nucleophilic Addition: Reacts with nucleophiles at the carbonyl carbon or the β-carbon.[8]

Oxidation: Can be oxidized to the corresponding carboxylic acid, tiglic acid.[10]

Reduction: Can be reduced to the corresponding alcohol, 2-methyl-2-buten-1-ol, or saturated

to 2-methylbutanal and subsequently to 2-methyl-1-butanol.[10]
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Condensation Reactions: Can participate in aldol and similar condensation reactions.[4]

Polymerization: Can undergo polymerization reactions.[2]

Tiglaldehyde is reported to be sensitive to air and light, indicating that it can oxidize or

degrade upon prolonged exposure.[11] It is also classified as highly flammable.[1][12]

Spectral Data
The following sections summarize the key spectral features of Tiglaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of (E)-2-methyl-2-butenal shows distinct

signals for the aldehydic, vinylic, and methyl protons.

Assignment
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

Aldehyde H 9.40 s -

Vinylic H 6.63 q ~7 Hz

Allylic CH₃ 1.99 d ~7 Hz

Vinylic CH₃ 1.75 s -

Data sourced from ChemicalBook, assignments are inferred from structure.[1]

¹³C NMR: The carbon NMR spectrum is expected to show five distinct signals corresponding to

the five carbon atoms in different chemical environments.
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Carbon Atom Typical Chemical Shift Range (ppm)

C=O (Aldehyde) 190-200

C=C (β-carbon) 150-160

C=C (α-carbon) 135-145

Allylic CH₃ 15-20

Vinylic CH₃ 10-15

Typical ranges for α,β-unsaturated aldehydes.[13][14][15]

Infrared (IR) Spectroscopy
The IR spectrum of Tiglaldehyde displays characteristic absorption bands for an α,β-

unsaturated aldehyde.

Wavenumber (cm⁻¹) Vibration Intensity

~2970 C-H stretch (alkane) Medium-Strong

~2820, ~2720 C-H stretch (aldehyde) Medium (often a doublet)

~1685
C=O stretch (conjugated

aldehyde)
Strong

~1640 C=C stretch (conjugated) Medium

Characteristic peak ranges for α,β-unsaturated aldehydes.[5][10][16]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Tiglaldehyde is expected to show a molecular

ion peak (M⁺) at m/z = 84. Common fragmentation patterns for aldehydes include α-cleavage

and McLafferty rearrangement.
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m/z Possible Fragment Ion Fragmentation Pathway

84 [C₅H₈O]⁺ Molecular Ion (M⁺)

83 [C₅H₇O]⁺
Loss of H radical from

aldehyde (M-1)

55 [C₃H₃O]⁺ or [C₄H₇]⁺
Loss of ethyl radical or formyl

radical

29 [CHO]⁺ α-cleavage

Based on general fragmentation patterns of aldehydes and data from NIST WebBook.[2][17]

[18]

Experimental Protocols
Synthesis of Tiglaldehyde via Mukaiyama Aldol Reaction
and Dehydration
This protocol describes a two-step synthesis of Tiglaldehyde. The first step is a Lewis-acid

catalyzed Mukaiyama aldol addition of a silyl enol ether to paraldehyde to form 3-hydroxy-2-

methylbutanal. The second step is the dehydration of this intermediate to yield Tiglaldehyde.

[7][8]

Step 1: Mukaiyama Aldol Reaction to form 3-Hydroxy-2-methylbutanal

To a solution of propenyl silyl ether and paraldehyde in a suitable solvent (e.g.,

dichloromethane) under an inert atmosphere, a Lewis acid (e.g., TiCl₄) is added at a low

temperature (e.g., -20 to -10 °C).

The reaction mixture is stirred at this temperature until the reaction is complete, as monitored

by a suitable technique (e.g., TLC or GC).

The reaction is then quenched, for example, by the addition of water.

The product, 3-hydroxy-2-methylbutanal, is extracted into an organic solvent, and the

organic layer is washed, dried, and concentrated to yield the crude product.
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Step 2: Dehydration to Tiglaldehyde

The crude 3-hydroxy-2-methylbutanal is dissolved in a suitable solvent (e.g., toluene) in the

presence of an acid catalyst.

The mixture is heated to facilitate the dehydration reaction.

The progress of the reaction is monitored until completion.

Upon completion, the reaction mixture is worked up by washing with a basic solution to

neutralize the acid, followed by washing with brine.

The organic layer is dried and the solvent is removed. The resulting crude Tiglaldehyde can

be purified by distillation.
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Synthesis of Tiglaldehyde

Start

Mukaiyama Aldol Reaction
(Propenyl silyl ether + Paraldehyde)

1. Lewis Acid (e.g., TiCl4)
2. Dichloromethane

Acid-catalyzed Dehydration

Intermediate:
3-Hydroxy-2-methylbutanal

Purification by Distillation

Crude Tiglaldehyde

Tiglaldehyde

Click to download full resolution via product page

Synthesis workflow for Tiglaldehyde.

Gas Chromatography (GC) Analysis
This protocol provides a general method for the analysis of aldehydes, which can be adapted

for Tiglaldehyde.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a

mass spectrometer (MS).
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Column: A capillary column suitable for separating volatile organic compounds, such as a

DB-624 or an Agilent CP-Sil 5 CB column.[6]

Carrier Gas: Helium or Nitrogen.

Injector Temperature: Typically set around 150-250 °C.

Oven Temperature Program: An initial temperature of around 35-40 °C held for a few

minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of around

200-250 °C.[6]

Detector Temperature: For FID, typically 200-300 °C. For MS, the transfer line and ion

source temperatures are set according to the instrument's specifications.

Sample Preparation: The sample containing Tiglaldehyde is dissolved in a suitable solvent

(e.g., methanol or dichloromethane) at an appropriate concentration.

Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.

Biological Activity and Signaling Pathways
α,β-Unsaturated aldehydes, including Tiglaldehyde, are known to exhibit a range of biological

activities, often stemming from their electrophilic nature which allows them to react with

biological nucleophiles such as cysteine residues in proteins.[10] This reactivity can lead to

cytotoxicity, anti-inflammatory effects, and enzyme inhibition.[4]

Proposed Mechanism of Acetylcholinesterase Inhibition
While specific studies detailing the signaling pathway of Tiglaldehyde-induced

acetylcholinesterase (AChE) inhibition are not extensively available, a plausible mechanism

can be proposed based on its chemical structure and the known mechanisms of AChE

inhibition by other α,β-unsaturated carbonyl compounds. These compounds can act as

covalent inhibitors.[11]

The active site of AChE contains a catalytic triad, including a critical serine residue (Ser203).

The proposed mechanism involves the covalent modification of a nucleophilic residue within or

near the active site of AChE by Tiglaldehyde acting as a Michael acceptor. This covalent
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adduction would inactivate the enzyme, preventing it from hydrolyzing acetylcholine and

thereby increasing its concentration in the synapse.

Proposed Acetylcholinesterase Inhibition by Tiglaldehyde

Tiglaldehyde

AChE Active Site
(with Nucleophilic Residue)

Michael Addition

Tiglaldehyde-AChE
Covalent Adduct

AChE Inhibition

Acetylcholine Accumulation

Enhanced Cholinergic Signaling

Click to download full resolution via product page

Proposed mechanism of acetylcholinesterase inhibition.

This guide provides a detailed technical overview of Tiglaldehyde based on currently available

scientific literature. Further research may be necessary to fully elucidate its biological

mechanisms and potential therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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